2,4-Dichloro-5-(triethylsilyl)pyridine
Description
2,4-Dichloro-5-(triethylsilyl)pyridine is a halogenated pyridine derivative featuring a triethylsilyl (-Si(C₂H₅)₃) substituent at the 5-position and chlorine atoms at the 2- and 4-positions. The triethylsilyl group introduces significant steric bulk and electron-donating properties due to the silicon atom’s hyperconjugative σ*-orbital interaction with the aromatic ring . This compound is of interest in medicinal chemistry and materials science, where its substitution pattern influences reactivity, stability, and intermolecular interactions.
Properties
CAS No. |
837364-99-5 |
|---|---|
Molecular Formula |
C11H17Cl2NSi |
Molecular Weight |
262.25 g/mol |
IUPAC Name |
(4,6-dichloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H17Cl2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3 |
InChI Key |
FKDBHVXICCYAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CN=C(C=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(triethylsilyl)pyridine typically involves the chlorination of pyridine followed by the introduction of the triethylsilyl group. One common method is the reaction of 2,4-dichloropyridine with triethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for 2,4-Dichloro-5-(triethylsilyl)pyridine are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-5-(triethylsilyl)pyridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(triethylsilyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the triethylsilyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Dichloro substitution at the 2- and 4-positions creates electron-deficient aromatic rings, favoring electrophilic aromatic substitution at the 6-position. This contrasts with methoxy-substituted analogs, where electron-rich rings favor nucleophilic attack .
Physicochemical and Spectroscopic Comparisons
Data from structurally related compounds ():
Key Observations :
- The trifluoromethyl group in pyrimidine derivatives (e.g., ) introduces strong electron-withdrawing effects, comparable to dichloro substitution but with higher polarity and metabolic resistance .
- Hydroxy and amino substituents (e.g., ) enhance hydrogen-bonding capacity, improving solubility but reducing thermal stability compared to halogenated/silylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
